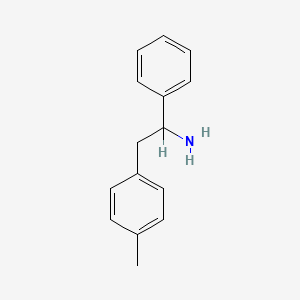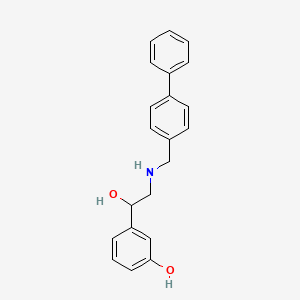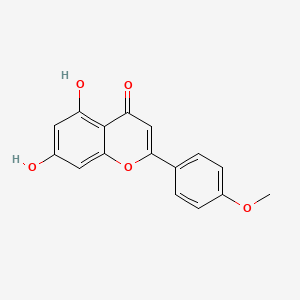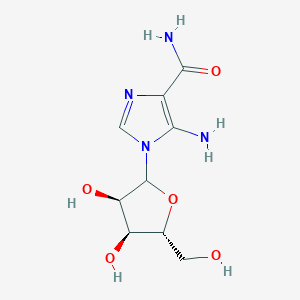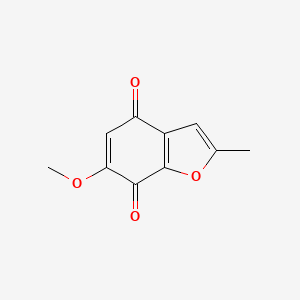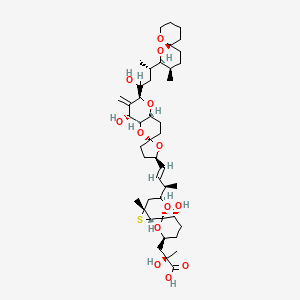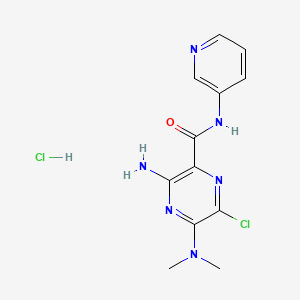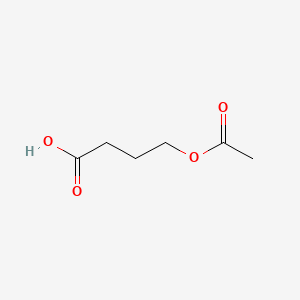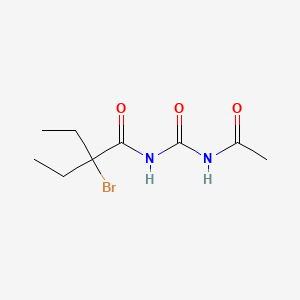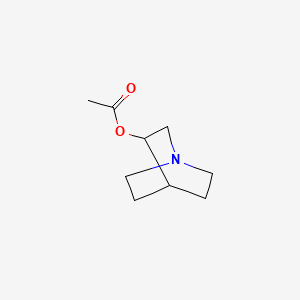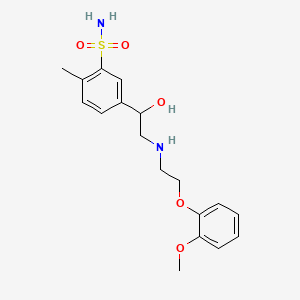
Amosulalol
描述
阿莫磺洛尔是一种抗高血压药物,以其对α-肾上腺素和β-肾上腺素受体的双重作用而闻名。 与β-肾上腺素受体相比,它对α1肾上腺素受体具有更高的亲和力 。 该化合物主要用于控制高血压和某些心律失常 .
准备方法
合成路线和反应条件: 阿莫磺洛尔的合成涉及多个步骤:
愈创木酚与环氧乙烷反应: 愈创木酚与环氧乙烷反应生成2-(2-甲氧基苯氧基)乙醇。
卤化: 然后使用亚硫酰氯对2-(2-甲氧基苯氧基)乙醇进行卤化,形成1-(2-氯乙氧基)-2-甲氧基苯。
胺化: 将此中间体用苄胺处理,得到N-苄基-2-(2-甲氧基苯氧基)乙胺。
加入5-溴乙酰基-2-甲基苯磺酰胺: 加入此化合物会形成中间产物。
还原: 使用硼氢化钠还原羰基。
催化加氢: 最后,催化加氢裂解苄基,完成阿莫磺洛尔的合成.
工业生产方法: 阿莫磺洛尔的工业生产方法通常遵循上述合成路线,并针对大规模生产进行优化。这些优化可能包括使用自动化系统以精确控制反应条件,以及使用高纯度试剂以确保产品的一致性。
反应类型:
氧化: 阿莫磺洛尔可以发生氧化反应,特别是在羟基处。
还原: 该化合物可以在其合成过程中在羰基处被还原。
取代: 合成中的卤化和胺化步骤涉及取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠通常用于还原反应。
取代: 亚硫酰氯用于卤化,苄胺用于胺化.
主要产物: 从这些反应中形成的主要产物包括中间体,如2-(2-甲氧基苯氧基)乙醇、1-(2-氯乙氧基)-2-甲氧基苯和N-苄基-2-(2-甲氧基苯氧基)乙胺,最终形成最终产物阿莫磺洛尔 .
科学研究应用
作用机制
阿莫磺洛尔通过阻断α1和β肾上腺素能受体来发挥其作用。通过抑制这些受体,该药物降低了交感神经系统刺激的影响,而交感神经系统刺激负责增加心率和血压。具体来说:
β1受体: 阻断会导致心输出量下降,因为心率和心肌收缩力下降。
α1受体: 抑制导致血管舒张,降低外周血管阻力,进而降低血压.
类似化合物:
- 拉贝洛尔
- 卡维地洛
- 布辛多洛
- 美多洛尔
- 普里米多洛
比较: 阿莫磺洛尔在其对α1肾上腺素受体的亲和力高于β-肾上腺素受体方面是独特的,这使其与其他双重作用肾上腺素能受体阻滞剂有所区别。 这种独特的特性提供了更广泛的心血管益处,使其在控制高血压和心律失常方面特别有效 .
相似化合物的比较
- Labetalol
- Carvedilol
- Bucindolol
- Medroxalol
- Primidolol
Comparison: Amosulalol is unique in its higher affinity for alpha-1 adrenergic receptors compared to beta-adrenergic receptors, which distinguishes it from other dual-acting adrenergic blockers. This unique property provides a broader spectrum of cardiovascular benefits, making it particularly effective in managing hypertension and cardiac arrhythmias .
属性
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXHFZHOIWIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868893 | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85320-68-9 | |
| Record name | Amosulalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amosulalol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amosulalol interact with its target receptors?
A1: this compound exerts its effects by binding to both α- and β-adrenoceptors. It exhibits selective antagonism at α1-adrenoceptors over α2-adrenoceptors by approximately two orders of magnitude. The compound demonstrates non-selective β-adrenoceptor antagonism, affecting both β1- and β2-subtypes.
Q2: What are the downstream effects of this compound's receptor interactions?
A2: By blocking α1-adrenoceptors, this compound inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a decrease in peripheral vascular resistance. This contributes to its antihypertensive effects. β-Adrenoceptor blockade, particularly at β1-adrenoceptors, results in a decrease in heart rate and contractility, further contributing to blood pressure reduction and potentially impacting cardiac output.
Q3: Does this compound exhibit any membrane stabilizing activity?
A3: Studies on the rat left atria suggest that racemic this compound, particularly at higher concentrations (10-5 - 10-4 M), might possess some degree of membrane stabilizing activity. This effect was not observed with the (+)-enantiomer of this compound.
Q4: How does the α/β blocking profile of this compound compare to other similar drugs?
A4: Compared to Labetalol, this compound shows a similar degree of β1-adrenoceptor blockade but is more potent in blocking α1-adrenoceptors. While both drugs lower blood pressure, this compound is less likely to cause reflex tachycardia due to its more balanced α/β blocking ratio.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C18H24N2O5S, and its molecular weight is 376.46 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't delve into detailed spectroscopic data, they reference the identification of this compound and its metabolites using techniques like HPLC-UV and LC/MS. These techniques suggest the availability of spectroscopic data for the compound.
Q7: How does the stereochemistry of this compound affect its activity?
A7: The (+)-enantiomer of this compound demonstrates higher potency for α1-adrenoceptor antagonism compared to the (-)-enantiomer. Conversely, the (-)-enantiomer is a more potent β-adrenoceptor antagonist. , This suggests distinct stereochemical requirements for optimal interaction with each receptor subtype.
Q8: What is the impact of the desoxy modification on this compound's activity?
A8: Replacing the hydroxyl group with a hydrogen atom in the desoxy derivative of this compound (YM-11133) leads to a significant reduction in β1-adrenoceptor blocking activity while retaining substantial α1-adrenoceptor antagonism. This highlights the hydroxyl group's importance for interacting with β1-adrenoceptors.
Q9: What is the bioavailability of this compound?
A9: Studies in rats, dogs, and monkeys indicate that this compound exhibits good oral bioavailability, ranging from 22-31% in rats to 57-66% in monkeys. This suggests its suitability for oral administration in a clinical setting.
Q10: How is this compound metabolized?
A10: this compound undergoes extensive metabolism, with identified pathways including hydroxylation, demethylation, and oxidative cleavage. Glucuronidation and sulfation also contribute to the formation of various metabolites.
Q11: Are there significant species differences in this compound's metabolism?
A11: Yes, studies comparing this compound metabolism across different species (rats, dogs, monkeys, humans) revealed species-dependent variations in metabolic pathways and metabolite profiles. This highlights the importance of considering species-specific metabolic differences when interpreting preclinical data and extrapolating findings to humans.
Q12: What in vitro models have been used to study this compound?
A12: Researchers have employed various isolated tissue preparations, including rat right ventricle, aorta, and left atria, and guinea pig vascular tissues, to investigate this compound's effects on contractility, adrenoceptor antagonism, and neurotransmitter release. , , , , These models provide insights into the drug's mechanism of action at the cellular and tissue levels.
Q13: Has this compound demonstrated efficacy in animal models of hypertension?
A13: Yes, this compound has shown significant antihypertensive effects in various animal models, including spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and deoxycorticosterone acetate-salt hypertensive rats (DHR). , These findings support its potential as an antihypertensive agent in humans.
Q14: Are there any studies investigating this compound's effects on ischemic myocardium?
A14: Research in canine models indicates that this compound might offer cardioprotective effects during myocardial ischemia. Studies show it can attenuate the depletion of myocardial energy stores and alterations in carbohydrate metabolism typically observed during ischemia. , This suggests a potential benefit in individuals with ischemic heart disease, but further research is needed to confirm these findings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
